Benzo(b)chrysene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-7-17-14-22-18(13-16(17)6-1)10-12-20-19-8-4-3-5-15(19)9-11-21(20)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGRIGYJXSQDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC=CC=C5C=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175664 | |
| Record name | Benzo(b)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214-17-5 | |
| Record name | Benzo[b]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzo(b)chrysene | |
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| Record name | Benzo[b]chrysene | |
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| Record name | Benzo(b)chrysene | |
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| Record name | Benzo[b]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BENZO(B)CHRYSENE | |
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Synthetic Methodologies for Benzo B Chrysene and Analogues
Classical Multi-Step Organic Synthetic Routes
Classical synthetic routes for polycyclic aromatic hydrocarbons, including chrysene (B1668918) derivatives, often involve multi-step organic reactions starting from simpler aromatic compounds. smolecule.com A prominent classical method is oxidative photocyclization, which has been utilized to prepare chrysene and phenanthrene (B1679779) derivatives on a gram scale. nih.govunit.no While effective, these traditional approaches can be limited by the need for stoichiometric reagents, harsh reaction conditions, and potential competing dimerization reactions. nih.gov
Another classical strategy involves cyclization reactions, such as those that form azachrysene derivatives, which can proceed via free radical-mediated, aryne-mediated, Bischler-Napieralski, or transition metal-catalyzed reactions. chim.it Dehydrogenation steps, often employing catalysts like palladium on carbon (Pd/C), are frequently employed to achieve the fully aromatic system. chim.it
A notable example of a multi-step approach for chrysene derivatives is a Brønsted acid-promoted one-pot synthesis. This method involves the reaction of specific precursors, such as o-alkynylacetonaphthone, with a Brønsted acid, proceeding through an isochromenylium (B1241065) intermediate. This approach successfully yielded a benzo[b]chrysene derivative in a 70% yield under controlled conditions (40 °C for 28 hours). acs.org
Table 1: Examples of Classical Multi-Step Synthesis Yields
| Starting Material | Reaction Type | Product Type | Yield (%) | Reference |
| o-alkynylacetonaphthone | Brønsted Acid-Promoted Cyclization | Benzo[b]chrysene derivative | 70 | acs.org |
Modern Catalytic Approaches for Benzo(b)chrysene Core Construction
Modern synthetic methodologies for constructing the this compound core and its analogues heavily rely on catalytic approaches, offering improved efficiency, milder reaction conditions, and enhanced selectivity. Transition metal-catalyzed cross-coupling reactions are particularly prevalent. The Suzuki-Miyaura cross-coupling reaction, for instance, is a widely used and efficient route for synthesizing biaryl compounds and subsequently larger PAHs, including chrysene derivatives. unit.nomdpi.comsioc-journal.cnresearchgate.net Palladium-catalyzed cross-coupling reactions enable the precise synthesis of functionalized PAHs. manchester.ac.uk
Beyond cross-coupling, innovative cyclization strategies have emerged. An iron(III)-catalyzed carbonyl-olefin metathesis reaction represents a new and operationally simple approach for polyaromatic hydrocarbons. This method exhibits high functional group compatibility and regioselectivity, utilizing environmentally benign FeCl3 as a catalyst. For example, methylchrysene can be generated in an 80% yield using this strategy. nih.gov Copper-catalyzed one-pot dimerization has also been reported for the synthesis of highly substituted chrysene derivatives. researchgate.net
Scholl oxidative annulation, often combined with Suzuki-Miyaura cross-coupling, is another modern catalytic approach employed for the synthesis of benzo[g]chrysene (B86070) discotic liquid crystals. sioc-journal.cn Additionally, chromium-mediated [4+2] cycloadditions of halobiaryls and alkynes have been shown to produce phenanthrene derivatives, with repetitive applications leading to more extended polycyclic compounds like benzo[g]chrysene. acs.org
Table 2: Examples of Modern Catalytic Synthesis Yields
| Catalytic Method | Product Type | Yield (%) | Key Features | Reference |
| Fe(III)-catalyzed Carbonyl-Olefin Metathesis | Methylchrysene | 80 | Operational simplicity, high functional group compatibility, regioselectivity | nih.gov |
| Brønsted Acid-Promoted One-Pot Synthesis | Chrysene derivatives (various) | Moderate to good | Via isochromenylium intermediate | acs.org |
Stereoselective Synthesis of this compound Derivatives
While this compound itself is a planar polycyclic aromatic hydrocarbon, the stereoselective synthesis of its derivatives or related chiral PAHs is an active area of research. This is particularly relevant for compounds exhibiting axial chirality or non-planar conformations, which can impart unique optoelectronic properties. acs.orgnih.gov
Recent advancements include the catalytic enantioselective synthesis of axially chiral benzo[b]fluoranthene-based PAHs. These methods achieve excellent yields and enantioselectivities, often exceeding 99% enantiomeric excess (ee), through regioselective C-C bond activation of biphenylenes followed by consecutive cyclizations. acs.orgnih.gov These chiral PAHs have demonstrated high epsilon (ε) values (up to 8.9 × 10^4), quantum yields (up to Φ = 0.67), and circularly polarized luminescence (CPL) properties (∣glum∣ up to 3.5 × 10^-3). nih.gov
Another class of related compounds, dibenzo[g,p]chrysene (B91316) (DBC), is known for its twisted naphthalene (B1677914) core. researchgate.netbeilstein-journals.org Synthetic strategies have been developed to manipulate the torsion angles within the DBC core, leading to derivatives with varied non-planar geometries. Crystallographic analyses have revealed significant variations in torsion angles, ranging from 31.8° in bis-silicon-bridged DBC to 57.4° in tetra-sulfonyl-substituted DBC derivatives. researchgate.net This ability to control the non-planarity is crucial for designing functional organic materials. researchgate.net
Functionalization Strategies for this compound Analogues
Functionalization strategies are crucial for tailoring the properties of this compound analogues for specific applications. These methods allow for the introduction of various substituents onto the existing PAH core.
One key strategy involves the derivatization of the chrysene core through the reactivity of C-Cl bonds, as demonstrated with 4,10-dichlorochrysene. nih.gov Directed ortho metalation (DoM) has proven to be an efficient method for achieving di-substituted chrysene derivatives, with yields ranging from 27% to quantitative. unit.no While non-directed C-H activation is also being explored, it requires further development of suitable catalyst systems for C(sp2)-H bonds in PAH derivatives. unit.no
A broad range of chemistries can be applied for the regiocontrolled synthesis of substituted chrysene derivatives, including SNAr (nucleophilic aromatic substitution), Suzuki, Kumada, Sonogashira, and Ullmann cross-coupling reactions, as well as Ir-catalyzed C-H activation. manchester.ac.uk For twisted PAHs like dibenzo[g,p]chrysene (DBC), a synthetic strategy using a DBC-H template with isopropyl groups has enabled the introduction of various substituents, such as bromine, methyl, thiomethyl, sulfonylmethyl, and silyl (B83357) groups, often through lithium-bromine exchange procedures. researchgate.netbeilstein-journals.org Furthermore, direct halogenation with chlorine, bromine, and iodine can be used to functionalize benzo[g]chrysene derivatives on newly formed aromatic rings. rsc.org Functionalization can also involve polymerization reactions, such as Suzuki-Miyaura coupling, to create advanced materials like donor-acceptor polymers based on dibenzo[b,def]chrysene units. researchgate.net
Table 3: Functionalization Strategies and Outcomes for Chrysene Analogues
| Strategy | Functional Group/Modification | Product Type | Yield/Outcome | Reference |
| Directed Ortho Metalation (DoM) | Di-substituted | Chrysene derivatives | 27% to quantitative | unit.no |
| Lithium-Bromine Exchange | Br, Me, SMe, S(O)2Me, Si | Dibenzo[g,p]chrysene derivatives | Varied torsion angles (31.8° to 57.4°) | researchgate.netbeilstein-journals.org |
| Halogenation | Cl, Br, I | Benzo[g]chrysene derivatives | Functionalized aromatic ring | rsc.org |
| Suzuki-Miyaura Coupling | Polymerization with electron-accepting units | Dibenzo[b,def]chrysene polymers | Bandgap values 1.61-1.86 eV | researchgate.net |
Reaction Chemistry and Mechanistic Transformations of Benzo B Chrysene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds, including Benzo(b)chrysene. This class of reactions allows for the introduction of various substituents onto the aromatic rings of the molecule evitachem.com. While specific regioselectivity data for this compound is not widely detailed, studies on related methylene-bridged polycyclic aromatic hydrocarbons, such as 4H-benzo[b]cyclopenta[mno]chrysene, indicate that these reactions can proceed with high regioselectivity, yielding predominantly a single major isomeric product molaid.com. This suggests that the electronic distribution and steric hindrance within the this compound framework would direct incoming electrophiles to specific positions.
Oxidative Transformations and Epoxide Formation
Oxidative transformations are among the most significant reactions for PAHs, particularly in biological and environmental contexts. This compound is susceptible to oxidation evitachem.com. A primary pathway for PAHs involves enzymatic oxidation, notably by cytochrome P450 (CYP) enzymes, leading to the formation of reactive epoxide intermediates iarc.frresearchgate.net. These epoxides are highly electrophilic and can subsequently be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. Further enzymatic oxidation of these dihydrodiols can lead to the formation of diol-epoxides, which are often considered the ultimate reactive metabolites responsible for DNA adduct formation iarc.frresearchgate.netrsc.org.
Another important oxidative pathway for PAHs involves the action of aldo-keto reductases (AKRs), which can oxidize trans-dihydrodiols to form o-quinones nih.gov. These o-quinones are electrophilic and can also react with biomolecules, and they can participate in redox cycling, generating reactive oxygen species (ROS) nih.gov. For instance, benzo[g]chrysene-11,12-dihydrodiol has been shown to be oxidized by AKR1C9 to an o-quinone product nih.gov. Given its polycyclic structure, this compound is expected to undergo similar metabolic activation pathways, forming various oxidized products including epoxides, dihydrodiols, and quinones.
Photochemical Reactions and Photodegradation Pathways
This compound, as a PAH, is subject to photochemical reactions and photodegradation pathways, particularly when exposed to light in environmental matrices evitachem.com. Photochemical processes are a chief degradation pathway for PAHs in natural aquatic environments and on particulate matter nih.gov. These reactions are often initiated by the absorption of light energy, which can lead to the formation of excited states. Subsequent reactions with molecular oxygen are common, resulting in the formation of oxygenated compounds such as peroxides, quinones, and diones nih.govcdc.gov.
The efficiency and extent of photodegradation can vary significantly among PAHs and are influenced by factors such as light intensity, the medium (e.g., oil films, aqueous systems, soil), and the presence of photosensitizers or other compounds in complex mixtures cdc.govacs.orgresearchgate.net. While some PAHs like benzo[a]pyrene (B130552) and anthracene (B1667546) are known to be susceptible to photodegradation, others like chrysene (B1668918) and pyrene (B120774) have shown resistance under certain conditions cdc.gov. Photomediated reactions with other compounds in oil mixtures have been observed to contribute significantly to PAH photodegradation acs.orgresearchgate.net.
Reduction Chemistry of this compound
Thermal Degradation Mechanisms in Complex Matrices
This compound can be both formed and degraded through thermal processes, particularly in complex matrices undergoing pyrolysis or combustion evitachem.comfishersci.ch. The formation of PAHs, including larger ones like this compound, often occurs during the incomplete combustion of organic materials and fuels under oxygen-deficient conditions fishersci.chchromatographyonline.com. This involves complex reaction mechanisms, including chain scission and subsequent recombination of smaller aromatic fragments whiterose.ac.uk.
Compound Names and PubChem CIDs
Environmental Formation Pathways and Atmospheric Chemistry of Benzo B Chrysene
Pyrogenic Synthesis in Combustion Processes
The predominant pathway for the formation of benzo(b)chrysene in the environment is pyrogenic synthesis, which occurs during the incomplete combustion of organic substances nih.govlabsolu.canih.govuni.lufishersci.cauni.lu. This process is characterized by high temperatures, typically ranging from 350°C to 1,200°C, and conditions of limited or no oxygen nih.govuni.lufishersci.ca. During pyrogenesis, organic compounds undergo partial thermal degradation, leading to the formation of lower molecular weight radicals and unstable intermediates that then recombine to form larger, more complex PAH structures like this compound nih.gov.
Key sources contributing to the pyrogenic formation of this compound and other PAHs include:
Fossil Fuel and Biomass Combustion: Burning of coal, wood, and petroleum products in various settings, from domestic heating to industrial processes, is a major contributor labsolu.cauni.luuni.lu.
Industrial Processes: Destructive distillation of coal to produce coke and coal tar, as well as the thermal cracking of petroleum residuals into lighter hydrocarbons, are significant industrial sources uni.lufishersci.ca.
Vehicular Emissions: Incomplete combustion of motor fuels in cars and trucks releases PAHs into the atmosphere uni.lufishersci.ca.
Wildfires: Natural events such as forest fires and bushfires also contribute substantially to pyrogenic PAH emissions wikidata.orglabsolu.cauni.lu.
Waste Incineration: The burning of refuse and other organic waste materials generates PAHs wikidata.org.
Tobacco Smoke: Cigarette smoke is a notable source of PAHs in indoor air environments nih.govuni.lulabsolu.ca.
The formation of higher molecular weight PAHs, such as those with four to six aromatic rings like this compound, is particularly favored at temperatures around 1,000°C with prolonged combustion times. Pyrogenic PAHs, including this compound, are typically found in elevated concentrations in urban and industrialized areas due to the high density of energy generation and vehicular traffic nih.govuni.lufishersci.ca. High molecular weight PAHs are predominantly associated with pyrogenic origins labsolu.cafishersci.ca.
Atmospheric Transport and Deposition Dynamics
Once formed, this compound enters the atmosphere, where its transport and deposition dynamics are governed by its physicochemical properties and prevailing meteorological conditions. As a higher molecular weight PAH, this compound primarily exists adsorbed onto particulate matter in the ambient air, although lower molecular weight PAHs can also be found in the gas phase uni.lufishersci.cauni.lu.
Atmospheric transport mechanisms distribute this compound over local, regional, and even long distances. Its removal from the atmosphere occurs primarily through deposition processes:
Wet Deposition: This involves the scavenging of both gaseous and particle-bound PAHs by precipitation (rain, snow). Gaseous PAHs can dissolve in raindrops, while particles are washed out directly by rain nih.gov.
Dry Deposition: This process includes the direct fallout of larger particles containing adsorbed PAHs and the impaction or gravitational settling of smaller particles onto surfaces nih.gov.
The efficiency of atmospheric deposition is influenced by factors such as the compound's vapor pressure and solubility, as well as meteorological parameters like precipitation volume, intensity, and ambient temperature nih.govuni.lu. Studies reveal distinct seasonal patterns in PAH deposition, with higher concentrations often observed during colder months. This seasonal increase is attributed to enhanced emissions from residential heating and specific meteorological phenomena like temperature inversions, which can trap pollutants near the ground uni.lu.
For example, research in a coastal urban environment showed that the contribution of 5- and 6-ring PAHs to total deposition fluxes was highest in autumn (55%) and winter (39%), compared to spring (35%) and summer (26%) uni.lu. Atmospheric dispersion models, such as the FLEXTRA model, are utilized to map potential pollution source regions and analyze seasonal shifts in PAH deposition regimes, indicating that winter deposition is often linked to local urban activities and transport from surrounding industrial areas uni.lu. The daily atmospheric deposition flux of total PAHs can vary substantially, with reported values in urban settings ranging from 36 to 20,000 ng m⁻² day⁻¹.
Secondary Formation and Transformation Products in Environmental Media
This compound and other PAHs are not environmentally inert; they can undergo various secondary formation and transformation processes in environmental media, leading to the generation of diverse transformation products nih.govwikidata.org. These reactions can significantly alter their chemical properties and environmental fate.
Key transformation mechanisms include:
Photochemical Degradation: Reactions with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrogen oxides (NOx) can lead to the formation of oxygenated PAHs (oxy-PAHs), nitrated PAHs (nitro-PAHs), and epoxides wikidata.org. These transformation products can sometimes exhibit greater toxicity than their parent PAHs wikidata.org. For instance, related PAHs like benzo[a]pyrene (B130552) can yield epoxides, diol-epoxides, catechols, quinones, and lactones through heterogeneous oxidation.
Biological Degradation: In soil and aquatic environments, microorganisms, including bacteria and fungi, play a crucial role in degrading PAHs. These biological processes can transform PAHs into other organic compounds or mineralize them into inorganic end products like carbon dioxide and water nih.gov.
It has been observed that higher concentrations of oxy-PAHs can accumulate in contaminated sites undergoing bioremediation, suggesting that certain remediation strategies might inadvertently promote the formation of these derivatives wikidata.org. A significant challenge in environmental monitoring is that these secondary transformation products are often not routinely analyzed, potentially leading to an underestimation of the full environmental and health implications of PAH contamination wikidata.org.
Isomeric Profiles and Formation Selectivity in Complex Mixtures
This compound exists within complex mixtures of PAHs, which pose analytical challenges due to the close similarities in their physicochemical properties, such as vapor pressures, boiling points, and mass spectral fragmentation patterns. The presence of numerous isomers—compounds with identical molecular formulas but distinct structural arrangements—further complicates their separation and identification.
Notable examples of isomeric PAHs that often co-elute in standard chromatographic analyses include chrysene (B1668918) and triphenylene, or benzo[b]fluoranthene (B1141397) and benzo[j]fluoranthene. This compound itself can exist as part of such isomeric groups.
To overcome these analytical difficulties, advanced separation techniques are employed:
Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC/ToF-MS): This technique significantly improves the resolution and quantification of complex PAH mixtures by utilizing two different stationary phases with orthogonal separation mechanisms.
Specialized Stationary Phases: The use of liquid crystalline stationary phases (e.g., LC-50) or nano-stationary phases enhances the separation of isomers based on molecular shape, providing superior chromatographic resolution and more accurate quantification in environmental samples. While traditional retention indices can offer insights into elution order, they are often insufficient for resolving closely eluting isomers.
The specific isomeric profiles and their relative abundances within complex PAH mixtures can serve as valuable "source markers." These markers provide diagnostic information about the origin of the pollution, as different combustion conditions and fuel types can exhibit distinct formation selectivities for various PAH isomers nih.gov. For instance, the production of chrysene and benzo[b,k]fluoranthene has been associated with coal combustion nih.gov. Analyzing these specific isomeric patterns helps in attributing environmental PAH contamination to its most probable sources.
Compound Names and PubChem CIDs
Advanced Analytical and Spectroscopic Characterization of Benzo B Chrysene and Its Metabolites
High-Resolution Chromatographic Separation Techniques (e.g., GC-MS, HPLC-FLD)
High-resolution chromatography is fundamental for separating benzo(b)chrysene from other polycyclic aromatic hydrocarbons (PAHs) and matrix components. Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD) are two of the most powerful and commonly employed techniques. jfda-online.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a benchmark for the analysis of PAHs, including this compound. jfda-online.comrestek.com The separation is typically achieved on capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase, which offer good resolution for many PAHs. thermofisher.com For instance, a TraceGOLD TG-PAH capillary column can separate a wide range of PAHs in under 30 minutes. thermofisher.com The efficiency of GC columns like the Rxi-SVOCms allows for the effective separation of isobaric PAHs, which have the same molecular weight but different structures, a common challenge in PAH analysis. restek.com For example, a Shimadzu Rtx-35 column can separate 36 different PAHs, although it may not fully resolve chrysene (B1668918) and triphenylene. shimadzu.com The use of splitless injection and selected ion monitoring (SIM) mode in GC-MS enhances sensitivity and minimizes matrix interference, which is crucial for trace-level detection in environmental samples like air, water, and soil. restek.comepa.gov
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):
HPLC-FLD is another highly sensitive and selective method for PAH analysis, particularly for fluorescent compounds like this compound. thermofisher.comresearchgate.netscielo.brnih.govulpgc.es This technique offers the advantage of high sensitivity, with detection limits often in the sub-nanogram range. ulpgc.es The separation is typically performed on C18 columns, and a gradient elution with a mobile phase, such as acetonitrile (B52724) and water, is used to resolve the different PAHs. scielo.br The fluorescence detector is programmed to use specific excitation and emission wavelengths for each PAH, which significantly enhances selectivity. researchgate.netscielo.br For example, a method developed for soybean oils used a C-18 Vydac column and a programmed wavelength fluorescence detector to simultaneously determine 13 PAHs. scielo.br The limits of detection (LOD) and quantification (LOQ) for PAHs using HPLC-FLD can be as low as 0.02 µg/kg and 0.03 µg/kg, respectively. scielo.br
Below is a table summarizing typical chromatographic conditions for the analysis of PAHs, including this compound.
| Parameter | GC-MS | HPLC-FLD |
| Column | Rxi-SVOCms, Rtx-35, TraceGOLD TG-PAH | C18 Vydac 201 TP 54, Hypersil Green PAH |
| Mobile Phase/Carrier Gas | Helium | Acetonitrile/Water Gradient |
| Detector | Mass Spectrometer (MS) | Fluorescence Detector (FLD) |
| Injection Mode | Splitless | Automated Injector |
| Typical Run Time | < 30 minutes | ~80 minutes |
| Key Advantage | Excellent separation of isomers | High sensitivity and selectivity for fluorescent compounds |
Mass Spectrometry for Metabolite Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for identifying and structurally elucidating the metabolites of this compound. When coupled with a chromatographic separation technique like GC or HPLC, it provides both retention time and mass-to-charge ratio (m/z) information, which is crucial for identifying unknown compounds.
The electron ionization (EI) mass spectrum of the parent this compound shows a prominent molecular ion peak (M+) at m/z 278, corresponding to its molecular weight. nist.gov The fragmentation pattern can provide some structural information, but for complex metabolites, more advanced MS techniques are often required.
Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a series of product ions. The resulting fragmentation pattern is highly specific to the molecule's structure. For instance, in the analysis of PAH metabolites, GC-MS/MS has been used to differentiate between isomers that are difficult to separate chromatographically. shimadzu.com
In a study on the metabolism of 6-ethylchrysene, a related alkylated PAH, HPLC-MS/MS was used to identify various metabolites. acs.org The MS² spectra of the metabolites revealed characteristic losses of water (18 amu), carbon monoxide (28 amu), and a methyl group (15 amu) from the protonated molecular ion, which helped in deducing the structures of the metabolites. acs.org Similarly, ultra-performance liquid chromatography (UPLC) coupled with accelerator mass spectrometry (AMS) has been used to detect and quantify metabolites of dibenzo[def,p]chrysene at extremely low concentrations in human plasma and urine. acs.orgosti.gov
The table below provides an example of mass spectrometric data used for the identification of a hypothetical this compound metabolite.
| Metabolite | Precursor Ion (m/z) | Product Ions (m/z) | Postulated Structure |
| Dihydrodiol-benzo(b)chrysene | 295 [M+H]⁺ | 277 [M+H-H₂O]⁺, 259 [M+H-2H₂O]⁺ | A this compound molecule with two hydroxyl groups added to a double bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives
While MS provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural confirmation of organic molecules, including derivatives of this compound. ¹H NMR and ¹³C NMR are the most common NMR techniques used for this purpose.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration (the area under the peak), and spin-spin coupling patterns of the signals can be used to piece together the structure. For example, in a study of PAH mixtures from environmental sources, ¹H NMR was used to identify individual constituents, including methyl derivatives of chrysene. psu.edu The characteristic chemical shifts of the methyl protons and the coupling patterns of the aromatic protons allowed for the identification of specific isomers. psu.edu
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is a powerful tool for confirming the number and types of carbon atoms present. SpringerMaterials provides a list of properties that can be determined for benzo[c]chrysene, a related isomer, which includes the ¹³C nuclear magnetic resonance spectrum. nih.gov
For newly synthesized derivatives of chrysene, NMR spectroscopy is essential for confirming their structures. mdpi.com The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra are compared with expected values based on the proposed structure.
The following table illustrates the type of data obtained from ¹H NMR that can be used to confirm the structure of a this compound derivative.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1 | 8.5 | d | 8.0 | Aromatic proton adjacent to one other proton |
| H-2 | 7.8 | t | 8.0 | Aromatic proton adjacent to two other protons |
| H-3 | 7.9 | t | 8.0 | Aromatic proton adjacent to two other protons |
| H-4 | 8.6 | d | 8.0 | Aromatic proton adjacent to one other proton |
Advanced Optical Spectroscopy (UV-Vis, Fluorescence, IR) for Electronic Structure Probing
Advanced optical spectroscopy techniques, including ultraviolet-visible (UV-Vis) absorption, fluorescence, and infrared (IR) spectroscopy, are used to probe the electronic structure of this compound and its derivatives.
UV-Vis and Fluorescence Spectroscopy:
PAHs like this compound have characteristic UV-Vis absorption and fluorescence spectra due to their extended π-electron systems. iarc.fr The NIST Chemistry WebBook provides UV/Visible spectral data for this compound. nist.gov The absorption spectrum of chrysene, a related compound, shows bands between 320 and 390 nm. rsc.org The introduction of substituents can cause a shift in the absorption and emission bands (a chromic shift) and can also affect the fluorescence quantum yield. rsc.org For example, the addition of an ethynyl (B1212043) group to chrysene causes a red shift in the absorption and emission maxima and an increase in the fluorescence quantum yield. rsc.org These spectral properties are highly sensitive to the electronic structure of the molecule and can be used to study interactions with other molecules or changes in the local environment. Temperature-dependent UV-Vis spectra can also provide information about intermolecular interactions, such as the formation of excimers (excited-state dimers). rsc.org
Infrared (IR) Spectroscopy:
Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of IR radiation at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds within the molecule. The NIST Chemistry WebBook indicates the availability of IR spectral data for this compound. nist.gov The IR spectrum of this compound would show characteristic peaks for C-H stretching and bending in the aromatic region, as well as C=C stretching vibrations of the aromatic rings. For metabolites of this compound, new peaks corresponding to functional groups like hydroxyl (-OH) or epoxide groups would appear in the IR spectrum, providing further evidence for their structure.
The table below summarizes the type of information obtained from different optical spectroscopy techniques.
| Technique | Information Obtained | Application for this compound |
| UV-Vis Spectroscopy | Electronic transitions, π-electron system | Characterization of electronic structure, detection, and quantification |
| Fluorescence Spectroscopy | Electronic transitions, excited state properties | Highly sensitive detection, probing of molecular interactions |
| Infrared (IR) Spectroscopy | Vibrational modes, functional groups | Structural confirmation, identification of metabolites |
Hyphenated Techniques for Trace Analysis in Environmental and Biological Matrices
The analysis of this compound and its metabolites in environmental and biological samples is often challenging due to their low concentrations and the complexity of the sample matrix. Hyphenated techniques, which combine two or more analytical methods, are essential for achieving the required sensitivity and selectivity for trace analysis. nih.gov
Commonly used hyphenated techniques include GC-MS and HPLC-MS, as discussed previously. However, even more advanced combinations are being developed. For example, an online two-dimensional liquid chromatography (2D-LC) coupled with two-dimensional gas chromatography (2D-GC) and mass spectrometry (2D-LC/2D-GC-MS) has been developed for the analysis of PAHs in complex samples like urban dust. diva-portal.org This multi-dimensional approach provides exceptional separation power, allowing for the resolution of a large number of PAHs from the sample matrix. diva-portal.org
Solid-phase extraction (SPE) is another technique that is often coupled online with chromatography for the automated analysis of PAHs in water samples. lcms.cz Online SPE-LC-MS/MS allows for the pre-concentration of the analytes and the removal of interfering substances before the chromatographic separation and detection, leading to a fast and fully automated protocol for determining a large number of PAHs at trace levels. lcms.cz
For the analysis of PAHs in food, techniques like pressurized liquid extraction (PLE) followed by HPLC with ultraviolet and fluorescence detectors (HPLC-UV-FLD) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are used. researchgate.net In a study on olive oil, an online HPLC/GC-MS hyphenated method was developed for the analysis of 45 PAHs, where HPLC was used for automated sample purification before GC-MS analysis. nih.gov
These hyphenated techniques offer significant advantages for trace analysis, including:
Increased Sensitivity: By combining pre-concentration steps and highly sensitive detectors.
Enhanced Selectivity: Through multi-dimensional separation and specific detection methods.
Reduced Sample Handling: Automation minimizes manual steps, reducing the risk of contamination and errors. thermofisher.com
Higher Throughput: Automated systems can analyze a large number of samples in a shorter amount of time. thermofisher.com
The development of these advanced analytical methods is crucial for accurately assessing human exposure to this compound and for understanding its environmental fate and metabolic pathways.
Biotransformation and Enzymatic Metabolism of Benzo B Chrysene
Cytochrome P450-Mediated Oxidation Pathways
The initial and often critical step in the metabolism of Benzo(b)chrysene involves oxidation catalyzed by cytochrome P450 (CYP) enzymes. These enzymes produce hydroxylated derivatives of the parent compound, which may possess different biological activities. nih.gov Among the broad superfamily of CYPs, isoforms CYP1A1 and CYP1B1 are recognized as principal enzymes responsible for the metabolic activation of many carcinogenic PAHs, including those structurally related to this compound. frontiersin.orgmetabolomicsworkbench.org
Research indicates that this compound can significantly elevate the O-deethylation of ethoxyresorufin, an enzymatic activity specifically associated with CYP1A1. This induction of CYP1A1 by this compound has been observed in precision-cut rat liver slices and correlates with the compound's affinity for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of various xenobiotic-metabolizing enzymes. The interaction of PAHs with CYPs can also lead to competitive inhibition of metabolism when multiple PAHs are present, as demonstrated for Benzo(a)pyrene (BaP) and Dibenzo[def,p]chrysene (DBC) in human hepatic microsomes, suggesting similar interactions may occur with this compound.
Epoxide Hydrolase Activity and Dihydrodiol Formation
Following the initial CYP-mediated oxidation, PAHs often form epoxide intermediates. These epoxides can then be hydrolyzed by epoxide hydrolase (EH) enzymes to form dihydrodiols. frontiersin.orgmetabolomicsworkbench.org Dihydrodiols are crucial intermediates as they can be further oxidized by CYPs to highly reactive diol-epoxide metabolites, which are often considered the ultimate carcinogens due to their ability to form DNA adducts. metabolomicsworkbench.org
However, studies focusing on 5-ring isomeric PAHs, including this compound, have revealed a distinct characteristic regarding their interaction with epoxide hydrolase. It has been reported that these 5-ring PAHs are poor inducers of epoxide hydrolase activity. This finding suggests that while epoxide hydrolase plays a general role in PAH metabolism, its induction by this compound specifically may be limited. For other PAHs like Benzo[c]chrysene, dihydrodiols are known to form on both terminal rings and in the K-region, which are critical steps in their metabolic activation pathways.
Conjugation Reactions: Glucuronidation and Sulfation
After Phase I oxidation, the hydroxylated and dihydrodiol metabolites of PAHs, including this compound, become more polar and are substrates for Phase II conjugation reactions. The primary conjugation pathways involve glucuronidation and sulfation. mitoproteome.orgmetabolomicsworkbench.org These reactions attach hydrophilic moieties, such as glucuronic acid or sulfate, to the metabolites, thereby increasing their water solubility and facilitating their excretion from the body. mitoproteome.org
Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is considered an important detoxification mechanism for PAH metabolites, converting them into less reactive and more readily excretable forms. metabolomicsworkbench.org Similarly, sulfation, catalyzed by sulfotransferases (SULTs), contributes to the elimination of hydroxylated PAH metabolites. mitoproteome.org
In Vitro Metabolic Profiling in Subcellular and Cellular Systems
The metabolic profiling of this compound and other PAHs is extensively studied using various in vitro systems, which provide controlled environments to investigate enzymatic pathways. These systems include hepatic microsomes, S9 liver fractions, and precision-cut liver slices. frontiersin.org
Subcellular systems, such as purified enzymes, cytosolic soluble enzyme fractions (S100 supernatant), and microsomal particulate enzyme fractions (S100 pellet), along with post-mitochondrial S9 supernatant (containing both cytosol and microsomes), are widely employed for assessing the activation and detoxification of xenobiotics. For instance, studies have utilized precision-cut rat liver slices to demonstrate the elevation of CYP1A1 activity by this compound. Furthermore, in vitro co-incubation studies using human hepatic microsomes have shown competitive inhibition of metabolism between different PAHs, highlighting the potential for complex interactions within metabolic pathways when multiple compounds are present.
Comparative Metabolism Across Diverse Biological Models (Non-Human)
Comparative metabolism studies across diverse biological models, particularly non-human species, are crucial for understanding interspecies differences in PAH biotransformation and for extrapolating findings to human health risk assessment. The metabolism of PAHs, including 5-ring compounds like Dibenzo[def,p]chrysene (DBC), which shares structural similarities with this compound, has been investigated in various non-human models such as male Sprague-Dawley rats and female B6129SF1/J mice. frontiersin.orgmetabolomicsworkbench.org
Significant species-specific differences in PAH metabolism have been observed. For example, studies on Dibenzo[def,p]chrysene (DBC) and Benzo[a]pyrene (B130552) (BaP) in hepatic microsomes revealed varying clearance rates. Clearance for both compounds was highest in naïve female mice and lowest in female humans, while male rat clearance rates were more comparable to those in humans. frontiersin.org Pregnancy has also been shown to influence metabolism, with reduced Dibenzo[def,p]chrysene clearance observed in liver microsomes from pregnant mice compared to naïve mice, consistent with changes in P450 protein levels. frontiersin.org
The following table presents Michaelis-Menten kinetic parameters for the metabolism of Benzo[a]pyrene (BaP) and Dibenzo[def,p]chrysene (DBC) in hepatic microsomes from different species, illustrating the quantitative differences in metabolic rates. frontiersin.org
Table 1: Michaelis-Menten Kinetic Parameters for Benzo[a]pyrene (BaP) and Dibenzo[def,p]chrysene (DBC) Metabolism in Hepatic Microsomes frontiersin.org
| Compound | Species | VMAX (nmol/min/mg microsomal protein) | KM (µM) | CLINT (ml/min/kg body weight) |
| BaP | Human | 0.08 | 0.94 | 0.08 |
| BaP | Rat | 0.26 | 0.88 | 0.29 |
| BaP | Mouse | 0.54 | 0.81 | 0.67 |
| DBC | Human | 0.03 | 0.92 | 0.03 |
| DBC | Rat | 0.04 | 7.28 | 0.01 |
| DBC | Mouse | 0.08 | 6.63 | 0.01 |
Note: VMAX represents the maximum rate of metabolism, KM is the affinity constant, and CLINT is the intrinsic clearance.
Molecular Mechanisms of Benzo B Chrysene Interaction with Biological Macromolecules
Interaction with Proteins and Other Cellular Macromolecules
While the genotoxicity of Benzo(b)chrysene is primarily linked to DNA adduct formation, its reactive metabolites can also covalently bind to other cellular macromolecules, including proteins and RNA. rjpbcs.comnih.gov In some experimental systems, the extent of binding to total cellular protein has been observed to be significantly greater than the binding to DNA. nih.gov
Aryl Hydrocarbon Receptor (AhR) Activation and Gene Expression Modulation
This compound, like many other PAHs, is a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a central role in sensing and responding to foreign chemicals. researchgate.net Upon binding to a ligand like this compound in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs) in the promoter regions of target genes.
This binding initiates the transcription of a battery of genes, famously known as the "AhR gene battery." The most well-studied of these are the Phase I metabolizing enzymes, particularly cytochrome P450 family members CYP1A1 and CYP1B1. The induction of these enzymes creates a feedback loop, as they are the very enzymes responsible for metabolizing PAHs into their reactive, DNA-binding diol epoxide forms. plos.org Thus, AhR activation is a critical upstream event that directly facilitates the pro-carcinogenic metabolic activation of this compound. In silico studies have estimated the binding affinity (ΔGbind) of this compound to the rat AhR, providing a quantitative measure of this initial interaction.
Table 1: In Silico Binding Affinity of this compound to the Rat Aryl Hydrocarbon Receptor (AhR)
| Compound | Binding Affinity (ΔGbind in kcal/mol) |
|---|---|
| This compound | -24.02 |
This table presents the calculated binding free energy of this compound with the rat Aryl Hydrocarbon Receptor, as determined by in silico molecular dynamics simulations. A more negative value indicates a stronger predicted binding affinity.
Induction of Oxidative Stress and Reactive Oxygen Species Generation at the Cellular Level
Beyond direct covalent binding to macromolecules, another significant mechanism of this compound's toxicity is the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. mdpi.com
The metabolic processing of PAHs is a major source of cellular ROS. The activity of cytochrome P450 enzymes can lead to the "uncoupling" of the catalytic cycle, resulting in the release of ROS such as superoxide (B77818) anions and hydrogen peroxide. plos.org Furthermore, certain PAH metabolites, like quinones formed from dihydrodiols, can engage in redox cycling. This process involves the repeated reduction and re-oxidation of the molecule, which consumes cellular reducing equivalents (like NADPH) and generates a continuous stream of superoxide radicals. plos.org
This increase in ROS can overwhelm cellular antioxidant systems (e.g., superoxide dismutase, catalase, glutathione (B108866) peroxidase) and lead to widespread damage. mdpi.com ROS can oxidize lipids (lipid peroxidation), proteins, and DNA, causing lesions such as 8-oxo-deoxyguanosine, which are themselves mutagenic. mdpi.com Studies on the isomer benzo[b]fluoranthene (B1141397) have explicitly shown that it promotes ROS production, decreases mitochondrial membrane potential, and induces apoptosis in human airway epithelial cells, demonstrating a clear link between its metabolism and the induction of oxidative stress-mediated cell damage. researchgate.netnih.gov
Epigenetic Modifications Induced by this compound Metabolites
Specific research data detailing the epigenetic modifications induced solely by this compound metabolites are not available in the current scientific literature. The following subsections cannot be populated with scientifically accurate and specific findings for this compound.
Computational and Theoretical Chemistry Studies of Benzo B Chrysene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for probing the electronic structure and intrinsic reactivity of Benzo(b)chrysene. These methods provide insights into properties such as ionization energies, frontier molecular orbitals (FMOs), and chemical reactivity descriptors. For this compound (C22H14), reported ionization energies include values around 7.14 eV (Photoelectron Spectroscopy, PE) and 7.20 ± 0.02 eV (PE), indicating the energy required to remove an electron from the molecule uni.lu. The electronic structure is often characterized by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap. A smaller HOMO-LUMO gap often correlates with higher reactivity and altered optical properties nih.gov.
Studies employing DFT and time-dependent DFT (TD-DFT) are utilized to evaluate various properties, including geometrical parameters, absorption spectra, optoelectronic characteristics, and nonlinear optical (NLO) properties of this compound and its derivatives wikipedia.org. Frontier molecular orbital analysis helps in understanding perturbations in electronic characteristics, while Natural Bond Orbital (NBO) analysis can reveal variations in charge distribution across the molecular surface wikipedia.org. The density of states (DOS) analysis further provides information on the shifting of the Fermi level in modified systems wikipedia.org. Furthermore, reactivity pictures based on electronegativity and chemical hardness have been developed to assign absolute aromaticity, with this compound being characterized by specific values for these indices umweltprobenbank.de.
An example of computed reactivity descriptors for this compound is presented in the following table:
| Property | Value | Unit | Source |
| Ionization Energy (PE) | 7.14 | eV | uni.lu |
| Ionization Energy (PE) | 7.20 ± 0.02 | eV | uni.lu |
| Equalized Electronegativity | 0.680 | - | umweltprobenbank.de |
| Chemical Hardness | 474.7 | - | umweltprobenbank.de |
Molecular Dynamics Simulations of this compound-Biomolecule Interactions
Molecular Dynamics (MD) simulations are crucial for investigating the dynamic interactions between this compound and various biomolecules, providing atomic-level details of binding mechanisms and conformational changes. Such simulations are particularly relevant for understanding the biological activity and toxicological profiles of PAHs.
For instance, MD simulations have been performed to study the binding interactions of PAHs, including this compound, with the rat Aryl Hydrocarbon Receptor (rAhR) fishersci.seuni.lu. These simulations, often conducted using software like Amber with force fields such as ff14SB, reveal key aspects of ligand-receptor binding fishersci.se. The binding affinity (ΔGbind) for this compound with rAhR was reported as -24.02 kcal/mol, indicating a strong interaction fishersci.se. It has been observed that van der Waals forces are the major contributors to these molecular interactions, and specific amino acid residues, such as Pro295 and Arg316, are identified as key residues involved in the binding of many polycyclic aromatic compounds (PACs) to rAhR fishersci.seuni.lu. The stability of simulated complexes is often confirmed by analyzing Root Mean Square Deviation (RMSD) curves, which show that simulated conformations reach equilibrium uni.lu.
While direct MD studies on this compound's interaction with DNA were not explicitly found in the provided snippets, related PAHs like chrysene (B1668918) have been shown to interact with DNA through an intercalating mode, driven by π–π electron donor–acceptor interactions and van der Waals forces, which can be explored through various analytical techniques uni.lu. This suggests similar interaction modes could be investigated for this compound using MD simulations.
Density Functional Theory (DFT) Applications in Predicting Metabolic Pathways and Energetics
DFT is a powerful computational method extensively applied to predict the metabolic pathways and associated energetics of chemical compounds, including PAHs. Understanding these pathways is critical because the formation of specific metabolic products is often responsible for the mutagenic and carcinogenic effects of PAHs cenmed.com.
DFT calculations can probe the mechanisms of enzymatic transformations, such as those mediated by cytochrome P450 monooxygenases, which oxidize aromatic rings to form epoxy, diol, and diol-epoxy intermediates cenmed.comcenmed.com. While specific DFT studies on this compound's metabolic pathways were not detailed, the application of DFT to similar PAHs like benzo[a]pyrene (B130552) provides a strong precedent. For benzo[a]pyrene, DFT and QM/MM methods have been used to investigate metabolic activation and transformation, highlighting electrophilic addition mechanisms and the formation of highly carcinogenic metabolites like benzo[a]pyrene-7,8-diol-9,10-epoxide cenmed.comcenmed.com.
Beyond reaction mechanisms, DFT can also predict the enthalpies of formation for PAHs and their derivatives, which are crucial for understanding the thermodynamics of metabolic processes. By extrapolating DFT calculations to a large basis set limit and applying group-based correction schemes, good agreement with experimental enthalpy values can be achieved wikipedia.org. This computational capability allows for the prediction of the energetic favorability of various metabolic transformations.
In Silico Prediction of Reactive Sites and Transformation Products
In silico methods are widely used to predict the most probable reactive sites on PAH molecules and the subsequent transformation products, particularly in environmental contexts involving atmospheric oxidants. These predictions are vital for assessing the environmental fate and potential toxicity of PAHs.
Several electronic structure approaches are employed for this purpose, including the Highest Occupied Molecular Orbital (HOMO) method, Fukui function (FF), and Average Local Ionization Energy (ALIE) nih.govuni.lu. The ALIE method, for instance, has demonstrated success in accurately predicting the reactive sites for various PAHs when attacked by atmospheric oxidants like hydroxyl radicals (OH•) and nitrate (B79036) radicals (NO3•) nih.gov. The lowest ALIE value on a molecule typically indicates the site where an electron is most easily removed, donated, or shared, thus identifying the most reactive carbon atom nih.gov.
The HOMO and Fukui function methods are also suitable for predicting transformation products formed from abiotic reactions of fused PAHs with these radicals uni.lu. These computational tools allow researchers to anticipate the formation of nitrated, oxygenated, and hydroxylated PAHs (NPAHs, OPAHs, and OHPAHs), some of which are known to pose human health concerns nih.govuni.lu.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling utilize computational approaches to establish correlations between the chemical structure of this compound and its derivatives and their biological activities or physicochemical properties. These models are crucial for predicting the behavior of unstudied compounds and for guiding the design of new molecules.
For instance, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the rAhR activity of polycyclic aromatic compounds, including this compound uni.lu. These models identify key molecular descriptors such as molecular polarizability, electronegativity, size, and nucleophilicity as important factors influencing rAhR activity uni.lu. Such models can be employed to predict the rAhR activity of other reactive PACs, offering insights into their potential biological effects uni.lu.
In the context of properties, SPR models have been established for PAHs to understand their skin permeation characteristics ncats.io. In silico modeling has shown that PAHs with higher absorption tend to exhibit stronger interactions with stratum corneum lipids ncats.io. This type of modeling helps in predicting how different structural features of this compound derivatives might influence their absorption and distribution in biological systems. Furthermore, SAR-based group contribution approaches can be used to estimate properties like Henry's law constants and reactivity with various environmental agents uni.lu.
Biodegradation and Bioremediation of Benzo B Chrysene
Microbial Degradation Pathways by Bacteria and Fungi
The microbial breakdown of benzo(b)chrysene, a five-ring PAH, is a complex process primarily initiated by bacteria and fungi. While information specifically on this compound is limited, the degradation pathways are generally understood through studies of other high-molecular-weight PAHs.
Bacterial Degradation: Bacteria typically initiate the degradation of PAHs through the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, forming cis-dihydrodiols. oup.com This initial step is a key difference from the fungal mechanism. While many bacteria can utilize lower-molecular-weight PAHs as a sole carbon and energy source, the degradation of five-ring PAHs like this compound is often a slower process. oup.comasm.org Some bacterial species that have shown the capability to degrade high-molecular-weight PAHs include Stenotrophomonas maltophilia and members of the genera Mycobacterium, Rhodococcus, and Pseudomonas. asm.orgnih.govbioline.org.br For instance, Mycobacterium species are noted for their ability to degrade PAHs with four or more rings, which is partly attributed to their hydrophobic cell surfaces that facilitate the uptake of these insoluble compounds. openbiotechnologyjournal.com The degradation of benzo[a]pyrene (B130552), a compound structurally similar to this compound, by certain bacterial consortia has been shown to proceed through the formation of various intermediates, ultimately leading to ring cleavage. nih.gov
Fungal Degradation: Fungi, particularly white-rot fungi, employ a different initial strategy for PAH degradation. They utilize extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, as well as intracellular cytochrome P-450 monooxygenases. oup.comconicet.gov.ar These enzymes are less specific than bacterial dioxygenases and can oxidize a broad range of aromatic compounds. oup.com Fungi like Penicillium janthinellum have been shown to degrade high-molecular-weight PAHs, including chrysene (B1668918) and benzo[a]pyrene. asm.orgresearchgate.net The fungal attack typically begins with the formation of arene oxides, which are then hydrated to form trans-dihydrodiols. This initial oxidation by fungi can make the PAH molecule more accessible for further degradation by bacteria, suggesting a synergistic relationship in natural environments. frontiersin.org Studies have demonstrated that co-cultures of fungi and bacteria can lead to significantly enhanced degradation of high-molecular-weight PAHs compared to individual microbial cultures. asm.orgresearchgate.netfrontiersin.org For example, a co-culture of Penicillium janthinellum and Stenotrophomonas maltophilia showed significant degradation of several five-ring PAHs. asm.orgresearchgate.net
Table 1: Microorganisms Involved in the Degradation of High-Molecular-Weight PAHs
| Microorganism Type | Genus/Species | Key Characteristics |
| Bacteria | Mycobacterium | Capable of degrading PAHs with four or more rings. openbiotechnologyjournal.com |
| Stenotrophomonas maltophilia | Degrades high-molecular-weight PAHs in co-culture with fungi. asm.orgresearchgate.net | |
| Rhodococcus | Implicated in the degradation of benzo[a]pyrene. nih.govbioline.org.br | |
| Pseudomonas | Involved in the degradation of benzo[a]pyrene. nih.govbioline.org.br | |
| Fungi | Penicillium janthinellum | Degrades high-molecular-weight PAHs in co-culture with bacteria. asm.orgresearchgate.net |
| White-rot fungi (e.g., Phanerochaete) | Produce non-specific extracellular ligninolytic enzymes. oup.com |
Enzymatic Systems Involved in this compound Biodegradation (e.g., Dioxygenases)
The enzymatic breakdown of this compound and other high-molecular-weight PAHs is central to their bioremediation. The initial and rate-limiting step in the aerobic degradation of these compounds is typically catalyzed by oxygenase enzymes.
In bacteria, the key enzymes are dioxygenases . These are multi-component enzyme systems that incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of cis-dihydrodiols. oup.com This initial attack destabilizes the aromatic ring, making it susceptible to subsequent enzymatic reactions and eventual ring cleavage. The genes encoding these dioxygenases are often found on plasmids, which can be transferred between bacterial species, facilitating the spread of degradation capabilities within a microbial community. For other PAHs, specific dioxygenases have been identified that target different positions on the molecule. For instance, in the degradation of fluoranthene, dioxygenase attacks have been observed at the C-1,2, C-2,3, and C-7,8 positions. oup.com While the specific dioxygenases for this compound are not as well-characterized, it is expected that a similar mechanism is at play. Following the initial dioxygenation, a series of dehydrogenase, hydratase, and aldolase (B8822740) enzymes further process the molecule, leading to intermediates that can enter central metabolic pathways like the Krebs cycle.
In contrast, fungi utilize a different set of enzymes. Ligninolytic fungi , or white-rot fungi, produce powerful, non-specific extracellular enzymes, including lignin peroxidase (LiP) and manganese peroxidase (MnP) . oup.comconicet.gov.ar These enzymes generate highly reactive radicals that can oxidize a wide variety of recalcitrant compounds, including high-molecular-weight PAHs. Another important fungal enzyme is laccase , which oxidizes phenolic compounds and can also contribute to PAH degradation, often in the presence of mediators. researchgate.net Intracellularly, fungi can also employ cytochrome P-450 monooxygenases . These enzymes incorporate a single oxygen atom into the PAH molecule, forming an epoxide, which is then hydrolyzed by an epoxide hydrolase to a trans-dihydrodiol. oup.com
The table below summarizes the primary enzymatic systems involved in the initial attack on high-molecular-weight PAHs by bacteria and fungi.
Table 2: Key Enzymatic Systems in High-Molecular-Weight PAH Biodegradation
| Enzyme System | Microorganism Type | Mechanism of Action | Initial Product |
| Dioxygenases | Bacteria | Incorporation of two oxygen atoms into the aromatic ring. oup.com | cis-dihydrodiol |
| Lignin Peroxidase (LiP) | Fungi (White-rot) | Generation of cation radicals leading to oxidation. oup.com | Quinones and other oxidation products |
| Manganese Peroxidase (MnP) | Fungi (White-rot) | Oxidation via Mn(III) chelates. oup.com | Quinones and other oxidation products |
| Laccase | Fungi | Oxidation of phenolic compounds, can oxidize PAHs with mediators. researchgate.net | Quinones |
| Cytochrome P-450 Monooxygenases | Fungi | Incorporation of one oxygen atom into the aromatic ring. oup.com | Arene oxide (epoxide) |
Factors Influencing Biodegradation Efficiency in Environmental Systems
The efficiency of this compound biodegradation in natural settings is governed by a complex interplay of physical, chemical, and biological factors. These factors can influence microbial growth, enzyme activity, and the availability of the contaminant to the microorganisms.
Bioavailability: A primary limiting factor for the biodegradation of high-molecular-weight PAHs like this compound is their low bioavailability. openbiotechnologyjournal.com This is due to their very low water solubility and strong tendency to adsorb to soil organic matter and mineral particles. openbiotechnologyjournal.comlandrehab.org Only the dissolved fraction of the PAH is typically available for microbial uptake and degradation. Over time, in aged contaminated soils, PAHs can become sequestered within soil micropores, further reducing their availability. mdpi.com
Environmental Conditions:
Temperature: Microbial activity and enzymatic reactions are temperature-dependent. Biodegradation of PAHs can occur over a wide temperature range, but generally, rates increase with temperature up to an optimum, beyond which enzyme denaturation can occur. openbiotechnologyjournal.comhnu.edu.cn Higher temperatures can also increase the solubility and diffusion rates of PAHs, but may decrease oxygen solubility, which is critical for aerobic degradation. openbiotechnologyjournal.com
pH: The pH of the soil or water affects microbial growth and the activity of degradative enzymes. Most PAH-degrading microorganisms prefer a pH near neutral, although some are adapted to acidic or alkaline conditions. researchgate.netnih.gov
Oxygen: Aerobic degradation pathways, which are generally faster and more complete, require a sufficient supply of oxygen as a terminal electron acceptor and for the initial oxygenase-catalyzed attack on the PAH ring. oup.com
Nutrients: The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and metabolism. A balanced C:N:P ratio is required for efficient bioremediation. openbiotechnologyjournal.com Nutrient limitation can severely hinder the degradation process.
Microbial Factors:
Presence of Adapted Microorganisms: The presence of a microbial population with the genetic capacity to degrade this compound is a prerequisite. Contaminated sites often harbor adapted microbial communities. hnu.edu.cn
Community Structure: The degradation of complex mixtures of PAHs is often more efficient when carried out by a microbial consortium rather than a single species. frontiersin.orgnih.gov Different species within the consortium may carry out different steps in the degradation pathway or degrade different components of the mixture.
Co-metabolism: The presence of other, more easily degradable carbon sources can sometimes enhance the degradation of recalcitrant compounds like this compound. This process, known as co-metabolism, occurs when the enzymes produced to degrade one substrate fortuitously transform another. nih.gov However, in some cases, the presence of more labile PAHs can inhibit the degradation of more complex ones. frontiersin.org
Table 3: Key Factors Affecting this compound Biodegradation
| Factor | Influence on Biodegradation |
| Bioavailability | Low water solubility and strong sorption to soil limit microbial uptake. openbiotechnologyjournal.comlandrehab.org |
| Temperature | Affects microbial metabolism, enzyme activity, and PAH solubility. openbiotechnologyjournal.comhnu.edu.cn |
| pH | Influences microbial growth and the function of degradative enzymes. researchgate.netnih.gov |
| Oxygen Availability | Essential for aerobic degradation pathways, which are generally more efficient. oup.com |
| Nutrient Levels (N, P) | Critical for supporting microbial growth and metabolic activity. openbiotechnologyjournal.com |
| Microbial Population | Requires the presence of microorganisms with the necessary enzymatic machinery. hnu.edu.cn |
| Presence of other PAHs | Can lead to co-metabolism or competitive inhibition. nih.govfrontiersin.org |
Advanced Bioremediation Strategies for this compound Contaminated Sites
Given the challenges associated with the natural attenuation of high-molecular-weight PAHs like this compound, several advanced bioremediation strategies have been developed to enhance their removal from contaminated environments. These strategies aim to overcome limitations such as low bioavailability and insufficient microbial activity.
Biostimulation: This approach focuses on stimulating the growth and activity of the indigenous PAH-degrading microorganisms by adding nutrients (e.g., nitrogen and phosphorus), electron acceptors (e.g., oxygen), or other growth-limiting substances. landrehab.org This is often a cost-effective strategy as it leverages the existing, adapted microbial community. Composting is a form of biostimulation where contaminated soil is mixed with organic materials, which provide nutrients and can improve soil structure, enhancing microbial activity. nih.govmdpi.com
Enhanced Bioavailability Techniques:
Surfactant Application: The addition of surfactants (surface-active agents) can increase the aqueous solubility of hydrophobic compounds like this compound, thereby enhancing their availability to microorganisms. mdpi.com Biosurfactants, which are produced by microorganisms, are often preferred as they are biodegradable and less toxic than their synthetic counterparts.
Immobilized Microorganism Technology: To improve the survival and activity of microbial inoculants, they can be immobilized on a solid support material before being introduced to the contaminated site. mdpi.com This can protect the microorganisms from harsh environmental conditions and keep them in close proximity to the contaminants.
Combined Approaches: Often, the most effective remediation strategies involve a combination of the above techniques. For example, bioaugmentation can be coupled with biostimulation to ensure that the introduced microorganisms have the necessary nutrients to thrive. mdpi.com Similarly, surfactant application can be used in conjunction with either bioaugmentation or biostimulation to address bioavailability limitations. Fungal-bacterial co-cultures, which combine the oxidative power of fungi with the mineralization capabilities of bacteria, represent a promising combined biological approach for the degradation of recalcitrant PAHs. asm.orgresearchgate.net
Table 4: Advanced Bioremediation Strategies for PAHs
| Strategy | Description | Key Advantages |
| Bioaugmentation | Introduction of specific PAH-degrading microbial consortia. nih.gov | Targets specific contaminants; can significantly increase degradation rates. |
| Biostimulation | Addition of nutrients or electron acceptors to stimulate indigenous microbes. landrehab.org | Cost-effective; utilizes adapted microbial populations. |
| Surfactant Application | Use of surfactants to increase the solubility and bioavailability of PAHs. mdpi.com | Overcomes a major rate-limiting step in PAH degradation. |
| Immobilized Microorganisms | Encapsulating or attaching microorganisms to a support matrix. mdpi.com | Protects inoculants and improves their performance. |
| Composting | Mixing contaminated soil with organic matter to enhance microbial activity. nih.govmdpi.com | Provides nutrients, improves soil structure, and stimulates degradation. |
| Fungal-Bacterial Co-cultures | Using fungi to initiate oxidation and bacteria for further degradation. asm.orgresearchgate.net | Synergistic action leads to more complete degradation of complex PAHs. |
Structure Function Correlation in Benzo B Chrysene and Its Analogues
Impact of Isomerism on Chemical Reactivity and Biological Activity
The positioning of the additional benzene ring on the chrysene (B1668918) skeleton results in various benzochrysene isomers, including benzo(b)chrysene, benzo(c)chrysene, and benzo(g)chrysene. This isomerism is critical in defining the molecule's topology, particularly the presence and nature of specific structural regions known as "bay" and "fjord" regions. These regions are indentations in the polycyclic aromatic hydrocarbon (PAH) structure that play a crucial role in their metabolic activation to carcinogenic species.
Bay vs. Fjord Regions: A "bay" region is a concave area formed by three benzene rings, as seen in the parent chrysene molecule. A "fjord" region is a more sterically hindered indentation formed by four or more benzene rings. The geometry of these regions dictates the ease of formation and the properties of the ultimate carcinogenic metabolites, diol epoxides.
Metabolic Activation: The biological activity of many PAHs is dependent on their metabolic conversion into highly reactive diol epoxides. For instance, benzo(c)chrysene is a unique isomer that possesses both a bay region and a fjord region within the same structure. nih.gov This allows it to be metabolically activated via diol epoxides in either region. nih.gov Studies have shown that both bay and fjord region diol epoxides are formed as intermediates in the metabolism of benzo(c)chrysene in vivo.
The differential reactivity and biological activity among benzochrysene isomers underscore the principle that the specific arrangement of aromatic rings is a key determinant of a PAH's carcinogenic potential.
Role of Molecular Conformation and Planarity in Interactions
The planarity of a PAH molecule is a determining factor in its ability to interact with biological macromolecules like DNA and the aryl hydrocarbon receptor (AhR). While many smaller PAHs are relatively flat, high-molecular-weight PAHs containing crowded regions can adopt non-planar, twisted conformations.
Fjord Regions and Non-Planarity: The steric hindrance within a fjord region forces the aromatic rings to twist out of plane to relieve strain. This results in a non-planar, helical or twisted conformation. This contrasts with bay region PAHs, which are generally more planar.
DNA Intercalation and Adduct Formation: The planarity of a PAH influences its ability to intercalate, or stack, between the base pairs of the DNA double helix. This non-covalent interaction is often a precursor to the formation of covalent DNA adducts by the PAH's reactive metabolites. The distorted, non-planar structure of fjord region PAHs affects how their diol epoxide metabolites bind to DNA and the subsequent conformation of the DNA adduct. These structural differences are thought to be a reason why adducts from fjord region PAHs are often more resistant to cellular DNA repair mechanisms, contributing to their higher genotoxic potential.
Receptor Binding: Biological activity, including the induction of metabolic enzymes, is often initiated by the binding of the PAH to the cytosolic Aryl Hydrocarbon Receptor (AhR). nih.gov Upon binding, the AhR-ligand complex translocates to the nucleus and initiates the transcription of genes, including cytochrome P450 enzymes that metabolize the PAH. The conformation and electronic properties of the PAH isomer influence its binding affinity for the AhR. Studies on chrysene and its benzo derivatives have shown they are potent inducers of rat hepatic CYP1A1 activity and can displace radiolabeled ligands from the AhR, indicating a direct interaction. nih.gov
Influence of Substituent Effects on Physicochemical Properties and Biological Activity
The addition of substituent groups, such as methyl (-CH₃), methoxy (-OCH₃), or nitro (-NO₂) groups, to the this compound aromatic core can profoundly alter its physicochemical properties and biological activities.
Physicochemical Properties: Substituents can modify properties like solubility, volatility, and electronic distribution. For example, research on substituted dibenzo[g,p]chrysene (B91316), another chrysene isomer, demonstrated that the position and electronic nature (electron-donating or -withdrawing) of substituents have significant effects on the molecule's optoelectronic properties. rsc.org Methyl groups were found to improve the solubility of these large PAH systems. rsc.org Such modifications can influence the environmental fate, transport, and bioavailability of the compound.
Biological Activity: The effect of a substituent on biological activity depends on its nature and position on the aromatic ring system.
Methylation: Methyl substitution can dramatically increase carcinogenic potency. 5-Methylchrysene, for example, is a much stronger complete carcinogen and tumor initiator than its parent compound, chrysene. cdc.gov The presence of a methyl group can alter the regioselectivity of metabolic enzymes, potentially favoring pathways that lead to more potent carcinogenic metabolites.
Functional Groups: The introduction of other functional groups can also modulate activity. A study focused on synthesizing chrysene derivatives with amine and amide side chains found that these compounds demonstrated excellent antitumor activities in vitro, and that this activity was highly dependent on the specific structure of the molecule. researchgate.net For example, reducing an amide group to its corresponding amine derivative led to an impressive increase in antitumor activity against several cancer cell lines. researchgate.net This highlights how specific functionalizations can be explored to create derivatives with potentially therapeutic, rather than toxic, biological effects.
The following table summarizes the impact of different substituents on the properties of chrysene analogues.
| Substituent Type | Position | Observed Effect | Reference |
| Methyl (-CH₃) | C5 on Chrysene | Increased carcinogenic potency compared to parent chrysene. | cdc.gov |
| Amine/Amide Side Chains | Various | Structure-dependent in vitro antitumor activity. | researchgate.net |
| Methoxy (-OCH₃) | Various on Dibenzo[g,p]chrysene | Alters optoelectronic properties; affects charge delocalization. | rsc.org |
This table is generated based on data for chrysene and its isomers as direct data for substituted this compound is limited.
Comparative Analysis of this compound with Other High-Molecular-Weight PAHs
To understand the relative risk posed by this compound, it is useful to compare its properties and activities with those of other well-studied high-molecular-weight PAHs, such as its isomers and the benchmark carcinogen, benzo[a]pyrene (B130552).
Carcinogenic Potency: The carcinogenic potential of PAHs is often compared using a Potency Equivalency Factor (PEF) or Toxic Equivalency Factor (TEF), which relates the toxicity of a given PAH to that of benzo[a]pyrene (PEF or TEF = 1). Benzo(b)fluoranthene, an isomer of this compound, has a PEF of 0.62, indicating it is considered significantly carcinogenic, though less so than benzo[a]pyrene. ca.gov Chrysene itself has a lower PEF of 0.17, while the highly potent 5-methylchrysene has a PEF of 7.0, making it seven times more potent than benzo[a]pyrene in this specific assessment. ca.gov According to the International Agency for Research on Cancer (IARC), this compound is classified in Group 3, "Not classifiable as to its carcinogenicity to humans," due to a lack of sufficient evidence. nih.gov
Mutagenicity: Mutagenic activity is another key indicator of a PAH's potential harm. The mutagenic potency of different PAHs can also be compared relative to benzo[a]pyrene. Compounds like indeno[1,2,3-c,d]pyrene and benzo[g,h,i]perylene, which are often found alongside this compound in environmental mixtures, can contribute significantly to the total mutagenic risk of a sample. mdpi.com
AhR Activation: The ability to activate the AhR is a measure of a PAH's potential to induce its own metabolism and exert dioxin-like toxicity. In one study, benzo[b]fluoranthene (B1141397) was found to be a weaker AhR activator compared to other isomers like benzo[k]fluoranthene and benzo[j]fluoranthene. mdpi.com
The table below provides a comparative overview of this compound and other selected high-molecular-weight PAHs.
| Compound | Molecular Weight | IARC Classification | Oral Carcinogenic Potency Equivalency Factor (PEF) | Structural Features |
| This compound | 278.35 g/mol | Group 3 | Not Available | Five-ring, non-linear |
| Benzo(a)pyrene | 252.31 g/mol | Group 1 (Carcinogenic to humans) | 1.0 | Five-ring, bay region |
| Benzo(b)fluoranthene | 252.31 g/mol | Group 2B (Possibly carcinogenic) | 0.62 | Five-ring, non-linear |
| Chrysene | 228.29 g/mol | Group 2B (Possibly carcinogenic) | 0.17 | Four-ring, bay region |
| 5-Methylchrysene | 242.32 g/mol | Group 2B (Possibly carcinogenic) | 7.0 | Four-ring, bay region, methylated |
| Dibenzo[a,h]anthracene | 278.35 g/mol | Group 2A (Probably carcinogenic) | Not Available | Five-ring, two bay regions |
Data sourced from multiple references. ca.govnih.govmdpi.com PEF values are from a specific assessment and may vary between studies. ca.gov
This comparative analysis reveals that while this compound itself is not as well-characterized or considered as potent as some other high-molecular-weight PAHs like benzo[a]pyrene or 5-methylchrysene, its structural isomers (e.g., benzo(b)fluoranthene) are recognized as significant carcinogens.
Q & A
Q. How is Benzo(b)chrysene structurally characterized, and what analytical methods are recommended for its identification?
this compound is identified using spectroscopic techniques such as UV/VIS, infrared (IR), fluorescence, mass spectrometry (MS), and nuclear magnetic resonance (NMR). These methods confirm its polycyclic aromatic hydrocarbon (PAH) structure, including the fused benzene rings and substitution patterns. For example, UV/VIS spectra reveal absorption maxima characteristic of extended conjugation, while NMR provides data on proton environments . Reference databases like the NIST Chemistry WebBook provide validated spectral libraries for cross-comparison .
Q. What are the primary analytical challenges in detecting this compound in environmental samples, and how are they addressed?
Detection requires high sensitivity due to low environmental concentrations and matrix interferences. High-performance liquid chromatography with fluorescence detection (HPLC-FL) is preferred for quantification, as it minimizes co-elution with structurally similar PAHs like chrysene and benzo[a]pyrene. Sample preparation techniques, such as solid-phase extraction (SPE) with acetonitrile or methanol, improve recovery rates. Method validation must include spike-recovery tests and calibration with certified reference materials (e.g., Sigma Aldrich PAH standards) .
Q. What are the key physicochemical properties of this compound that influence its environmental persistence?
this compound has a high octanol-water partition coefficient (log Kow = 7.11), indicating strong lipophilicity and a tendency to bioaccumulate. Its melting point (294–299.7°C) and low vapor pressure contribute to persistence in soils and sediments. These properties necessitate specialized extraction protocols, such as accelerated solvent extraction (ASE) with dichloromethane .
Q. How is this compound included in regulatory PAH groupings, and what are the implications for risk assessment?
this compound is not part of the standardized PAH4 (benzo[a]pyrene, chrysene, benzo[b]fluoranthene, benzo[a]anthracene) or PAH8 lists but may co-occur in mixtures. Researchers must quantify it alongside PAH4/PAH8 compounds to assess cumulative toxicity. Correlation analyses (e.g., Pearson’s r > 0.92 between PAH4 and PAH8) suggest that targeted PAH subsets can proxy total carcinogenic risk .
Advanced Research Questions
Q. How do co-exposure effects between this compound and metal(loid)s influence toxicity mechanisms in epidemiological studies?
Synergistic effects are evaluated using case-control designs. For example, maternal exposure to PAH-metal mixtures (e.g., arsenic, lead) may increase neural tube defect risks. Gas chromatography-tandem mass spectrometry (GC-MS/MS) quantifies PAHs, while inductively coupled plasma mass spectrometry (ICP-MS) measures metals. Multivariate regression models adjust for confounders like smoking and dietary PAH intake .
Q. What experimental designs optimize the recovery of this compound from complex plant matrices in phytopharmaceutical research?
Recovery is enhanced via pressurized liquid extraction (PLE) with ethyl acetate, which reduces degradation compared to Soxhlet methods. Matrix-matched calibration corrects for signal suppression, and internal standards (e.g., deuterated PAHs) account for losses during cleanup. Recovery rates should exceed 80%, with relative standard deviations (RSDs) < 15% .
Q. How can computational models predict the environmental fate of this compound in aquatic systems?
Fugacity models incorporate log Kow, solubility, and biodegradation half-lives to simulate partitioning between water, sediment, and biota. Quantitative structure-activity relationship (QSAR) models estimate biodegradation rates based on molecular descriptors like ring number and substituent positions. Validation requires field data from contaminated sites .
Q. What statistical approaches resolve contradictions in this compound toxicity data across studies?
Meta-analyses using random-effects models account for heterogeneity in exposure doses and model organisms. Sensitivity analyses identify outliers, while subgroup analyses differentiate results by matrix type (e.g., air particulates vs. food). Machine learning algorithms (e.g., random forests) prioritize variables like metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) .
Methodological Notes
- Data Reliability : Cross-validate results using secondary sources (e.g., NIST-certified spectra) and report uncertainties in measurements (e.g., ±5% for HPLC retention times) .
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, investigate novel degradation pathways via UV/ozonation .
- Limitations : Address detection limits (e.g., 0.1 ng/mL for HPLC-FL) and matrix effects in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
